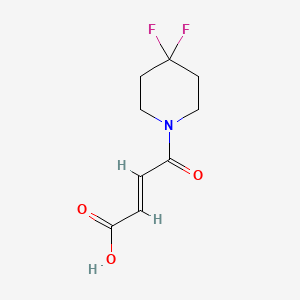
(E)-4-(4,4-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(4,4-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C9H11F2NO3 and its molecular weight is 219.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-4-(4,4-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H11F2NO3
- Molecular Weight : 219.18 g/mol
- CAS Number : 1899017-08-3
The compound features a piperidine ring substituted with two fluorine atoms, contributing to its unique pharmacological profile. The 4-oxobut-2-enoic acid moiety is critical for its biological interactions.
Research indicates that this compound may interact with neural signaling pathways, particularly those involved in seizure activity. Its structural characteristics enhance binding to biological targets, suggesting potential applications in treating neurological disorders.
Pharmacological Studies
- Anti-convulsant Properties : Studies have shown that the compound exhibits significant anti-convulsant activity, possibly through modulation of neurotransmitter systems.
- Enzyme Interaction : The compound has been identified to bind effectively with enzymes involved in metabolic pathways, particularly those linked to neurological functions.
Comparative Analysis with Similar Compounds
The following table summarizes the structural and biological activity comparisons between this compound and other related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | Cyclopropyl ring with difluoromethyl group | Enzyme inhibition studies | Increased reactivity due to cyclopropyl functionality |
| 4-(Fluorophenyl)amino-4-oxobut-2-enoic acid | Aromatic substitution on oxobutenoic acid | Potential anti-cancer properties | Focus on aromatic interactions |
| 4-(Piperidinyl)butyric acid | Piperidine ring with butyric acid structure | Neuroprotective effects | Different aliphatic chain length |
| This compound | Difluorinated piperidine structure + oxobutenoic acid | Anti-convulsant activity | Unique combination of fluorination and oxobutanoic moiety |
Case Study 1: Anti-convulsant Activity
In a study investigating the anti-convulsant effects of various compounds, this compound demonstrated a significant reduction in seizure frequency in animal models. This suggests its potential as a therapeutic agent for epilepsy.
Case Study 2: Enzyme Binding Affinity
A comparative binding study showed that this compound exhibited higher affinity for specific enzymes compared to structurally similar compounds. This enhanced binding may be attributed to the fluorine substitutions which stabilize the interaction with the enzyme active sites.
Propiedades
IUPAC Name |
(E)-4-(4,4-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO3/c10-9(11)3-5-12(6-4-9)7(13)1-2-8(14)15/h1-2H,3-6H2,(H,14,15)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDMEAQTLHLWQR-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(F)F)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















